![molecular formula C17H6Cl4F3N3 B2530429 2-(2,4-二氯苯基)-2-[6,7-二氯-3-(三氟甲基)-2-喹喔啉基]丙腈 CAS No. 478046-34-3](/img/structure/B2530429.png)
2-(2,4-二氯苯基)-2-[6,7-二氯-3-(三氟甲基)-2-喹喔啉基]丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile is a complex organic molecule that likely contains multiple functional groups, including a quinoxaline moiety, a trifluoromethyl group, and multiple chloro-substituents. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could potentially be adapted for the synthesis of the target compound by incorporating the appropriate dichlorophenyl and quinoxalinyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals a complex arrangement of rings and substituents, including chlorophenyl groups and a cyano group . This indicates that the target compound may also exhibit a complex three-dimensional structure with significant steric hindrance due to its substituents.
Chemical Reactions Analysis
The electrochemical oxidation of phenolic compounds in acetonitrile has been studied, showing that products can derive from intermediate phenoxy radicals or phenoxonium ions . Additionally, palladium-catalyzed oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile to form 3-amidated quinoxalin-2(1H)-ones has been reported . These reactions highlight the reactivity of phenolic and quinoxaline compounds in the presence of acetonitrile and could be relevant to the chemical behavior of the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile are not discussed in the provided papers, the properties of similar compounds can provide some insights. For example, the presence of multiple chloro and trifluoromethyl groups is likely to influence the compound's lipophilicity, electronic properties, and reactivity. The quinoxaline moiety could contribute to the compound's photophysical properties and its potential to participate in π-π interactions and hydrogen bonding .
科学研究应用
聚合物合成中的电致变色性质
与2-(2,4-二氯苯基)-2-[6,7-二氯-3-(三氟甲基)-2-喹喔啉基]丙腈相关的化合物的研究应用之一涉及导电共聚物的合成和电致变色性质的研究。这些共聚物由结构与该化合物相似的单体合成,其电致变色性质已被探索,这在智能窗口和电子显示器等应用中至关重要 (Beyazyildirim 等,2006).
聚合物衍生物的合成和表征
另一个应用是聚噻吩衍生物的合成和表征,其中相关化合物用于电化学聚合。这些衍生物表现出独特的电化学性质,这对于它们在电子设备和传感器中的潜在应用非常重要 (Ozyurt 等,2008).
晶体结构分析
已经对类似于2-(2,4-二氯苯基)-2-[6,7-二氯-3-(三氟甲基)-2-喹喔啉基]丙腈的异构化合物的晶体结构进行了研究,以了解分子相互作用和排列。此类研究在晶体学和材料科学领域具有重要意义,有助于设计具有特定性质的新材料 (de Souza 等,2015).
光环化研究
与主题化合物在结构上相关的化合物已被用于光环化研究,从而形成新的化合物。这些发现与有机化学相关,特别是在复杂有机分子的合成中 (Arai 等,1991).
色谱应用
在色谱法中,具有结构相似性的化合物已被用于分配色谱系统的开发。此应用在分析化学中至关重要,其中此类系统用于分离复杂混合物 (Corbin 等,1960).
电化学研究
有电化学研究集中在与2-(2,4-二氯苯基)-2-[6,7-二氯-3-(三氟甲基)-2-喹喔啉基]丙腈在结构上相关的化合物的氧化上。此类研究提供了对这些化合物电化学行为的见解,这对于电化学和材料科学中的各种应用非常重要 (Richards & Evans,1977).
羰基还原酶的抑制
相关化合物肟基(2,6-二氯苯基)丙腈已被确定为羰基还原酶的有力抑制剂,该酶参与对癌症治疗的耐药性。这一发现对于药物化学和药理学领域具有重要意义 (Amankrah 等,2021).
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6Cl4F3N3/c18-7-1-2-8(10(19)3-7)9(6-25)15-16(17(22,23)24)27-14-5-12(21)11(20)4-13(14)26-15/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYLRVFJQBOTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6Cl4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
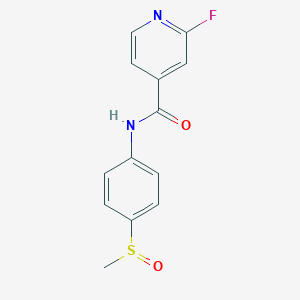
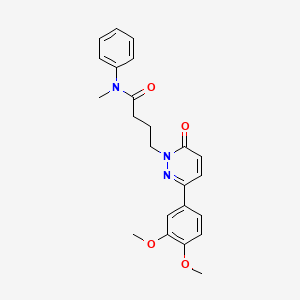
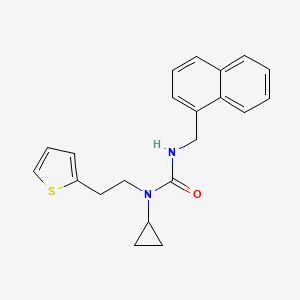
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)



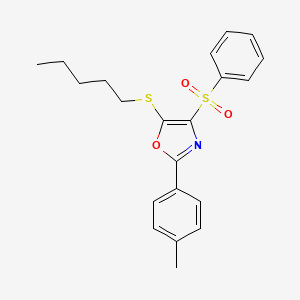
![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)
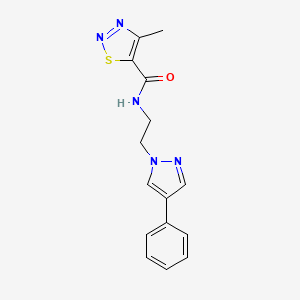
![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)